molecular formula C10H11N3OS B1483367 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2098070-05-2

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B1483367
CAS No.: 2098070-05-2
M. Wt: 221.28 g/mol
InChI Key: KSRBGZVJBAMWHS-UHFFFAOYSA-N
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Description

1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (CAS: 515812-03-0) is a chemical compound with the molecular formula C 10 H 11 N 3 OS and a molecular weight of 222.26 g/mol . This pyrazole-carboxamide derivative is a subject of interest in medicinal chemistry and agrochemical research. Compounds featuring the pyrazole-carboxamide scaffold are frequently investigated for their diverse biological activities, which include potential as antimicrobial and anticancer agents . Specifically, pyrazole carboxamides have been studied as inhibitors of enzymes like carbonic anhydrase isoenzymes IX and XII, which are relevant in cancer therapy, and phospholipase A2, highlighting their utility in biochemical and pharmacological research . The structural motif of a pyrazole ring linked to a thiophene moiety via a carboxamide group is a common feature in the synthesis of novel bioactive molecules, making this compound a valuable intermediate for researchers exploring structure-activity relationships . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-ethyl-5-thiophen-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-2-13-8(10(11)14)6-7(12-13)9-4-3-5-15-9/h3-6H,2H2,1H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRBGZVJBAMWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Regiocontrolled Pyrazole Formation Using Trichloromethyl Enones

A recent and effective methodology involves the use of trichloromethyl enones as starting materials to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles in a regiocontrolled manner. This approach is relevant due to the carboxamide group being derivable from carboxyalkyl intermediates.

Key Features:

  • Starting materials: Trichloromethyl enones and arylhydrazines.
  • Regioselectivity: Controlled by the nature of the hydrazine reagent; arylhydrazine hydrochlorides favor 1,3-regioisomers, while free hydrazines favor 1,5-regioisomers.
  • Reaction conditions: Initial reflux in chloroform for 2-3 hours, followed by methanolysis under reflux for 16 hours to convert the trichloromethyl group into the carboxylate or carboxamide functionality.
  • Yields: Moderate to excellent (37–97%) depending on substrate and conditions.

Table 1: Representative Reaction Conditions and Yields

Entry Hydrazine Type Equiv. Step 1: Solvent & Time Step 2: Solvent & Time Yield (%) Regioisomer Obtained
1 Arylhydrazine hydrochloride 1.2 CHCl3, reflux, 3 h MeOH, reflux, 16 h 70 1,3-isomer predominant
2 Free arylhydrazine 2.0 CHCl3, reflux, 2 h MeOH, reflux, 16 h 68 1,5-isomer exclusive

Preparation via Pyrazole Derivative Functionalization and Amide Formation

Another approach involves the synthesis of pyrazole derivatives bearing halogen or ester groups at C-5, which can then be converted into the carboxamide.

  • Halogenated pyrazole intermediates such as ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate have been prepared and subsequently transformed into carboxamides.
  • The oxidation of dihydropyrazole esters to pyrazole esters is achieved using oxidizing agents such as potassium persulfate in acetonitrile with sulfuric acid as a catalyst.
  • The carboxylate esters are then converted to carboxamides via standard amidation protocols.

Key Process Parameters:

Parameter Range/Value
Oxidizing agent Potassium persulfate (K2S2O8)
Oxidizing agent amount 1.0 to 2.0 equivalents, optimally 1.3 to 1.7
Solvent Acetonitrile
Acid catalyst Sulfuric acid
Yield Approximately 75-80% (oxidation step)
Overall yield Up to 88% with optimized protocols

This method offers advantages such as improved yields, reduced cost, and safer process conditions compared to older methods.

Notes on Reaction Conditions and Optimization

  • Solvent choice: Aprotic solvents like acetonitrile, dimethylformamide, and ethers such as tetrahydrofuran are commonly employed to enhance solubility and reaction rates.
  • Temperature control: Reflux conditions are typically used for both cyclization and subsequent functional group transformations.
  • Reagent purity and equivalents: Using precise equivalents of hydrazines and oxidizing agents is critical to control regioselectivity and maximize yield.
  • Particle size of oxidants: For potassium persulfate, particle size in the range of 30-80 µm is preferred to ensure efficient reaction kinetics.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) Notes
Trichloromethyl Enone Route Trichloromethyl enones, arylhydrazines, CHCl3, MeOH Regioselective, one-pot synthesis 37–97 Selectivity depends on hydrazine type
Oxidation of Dihydropyrazole Esters Dihydropyrazole esters, K2S2O8, H2SO4, acetonitrile High yield, scalable, safer process 75–88 Requires controlled oxidant particle size
Halogenated Pyrazole Intermediate Route Halopyrazole esters, amidation reagents Versatile intermediate for derivatives 70–88 Enables diverse substitution patterns

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds with similar structural motifs to 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit specific kinases involved in cancer progression. In vitro studies suggest that this compound may act as a kinase inhibitor, potentially blocking pathways critical for tumor growth and survival.

Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi. The thiophene ring may enhance the compound's ability to penetrate microbial membranes, increasing its efficacy as an antimicrobial agent.

Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties. Compounds within this class have been evaluated for their ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Agricultural Applications

Pesticide Development
The unique chemical structure of this compound positions it as a candidate for developing new pesticides. Its potential insecticidal properties could be explored through structure-activity relationship (SAR) studies. Similar pyrazole derivatives have been noted for their effectiveness in targeting specific pests while minimizing harm to beneficial insects.

Material Science Applications

Catalysis
Due to its unique electronic properties, this compound may serve as a catalyst or catalyst precursor in organic synthesis. Its ability to stabilize transition states could facilitate various chemical reactions, including cross-coupling reactions and polymerization processes .

Compound NameStructural FeaturesBiological Activity
1-Ethyl-3-(methylthiazolyl)-1H-pyrazoleThiazole and pyrazole ringsAntimicrobial
Thiophene-Based Kinase InhibitorsContains thiophene moietyAnticancer
Thiazole AntibioticsThiazole ring with varying substitutionsAntibacterial

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of pyrazole derivatives, this compound was tested against several cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a lead compound for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrazole Carboxamides

Compound Name Substituents (Positions 1, 3, 5) Molecular Formula Molecular Weight (g/mol) Key Features
1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide 1-Ethyl, 3-thiophen-2-yl, 5-carboxamide C₁₀H₁₁N₃OS 221.28 Thiophene enhances π-π stacking; carboxamide improves solubility .
Tolfenpyrad (CAS 129558-76-5) 1-Methyl, 3-ethyl, 4-chloro, 5-carboxamide (N-substituted benzyl) C₂₁H₂₂ClN₃O₂ 383.9 Chlorine and benzyl groups increase lipophilicity; used as an insecticide .
Chlorantraniliprole (CAS 500008-45-7) 1-(3-Chloropyridin-2-yl), 3-bromo, 5-carboxamide (N-substituted aryl) C₁₈H₁₄BrCl₂N₅O₂ 483.15 Bromine and pyridinyl groups enhance binding to ryanodine receptors .
1-(3-Chlorophenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid (CAS 618382-83-5) 1-(3-Chlorophenyl), 3-thiophen-2-yl, 5-carboxylic acid C₁₄H₉ClN₂O₂S 304.75 Carboxylic acid group increases acidity, reducing membrane permeability .

Key Observations :

  • Thiophene vs. Aryl Substitutions: The thiophen-2-yl group in the target compound provides moderate electron-richness compared to the electron-withdrawing chloro or bromo substituents in Tolfenpyrad and Chlorantraniliprole.
  • Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound supports hydrogen-bonding interactions critical for target binding, whereas carboxylic acid derivatives (e.g., CAS 618382-83-5) may exhibit pH-dependent solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 1.8 ~10 (DMSO) Not reported
Tolfenpyrad 4.2 <1 (Water) 96–98
Chlorantraniliprole 2.9 0.2 (Water) 200–210
Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate (CAS 86181-71-7) 2.5 >50 (DMSO) 80–82

Key Observations :

  • The ester derivative (CAS 86181-71-7) exhibits higher solubility in DMSO due to the absence of polar carboxamide .

Biological Activity

1-Ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₉H₈N₂O₁S
  • Molecular Weight : 192.24 g/mol

This structure includes a pyrazole ring, which is known for its diverse biological activities.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. In particular, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines and pathways.

  • Mechanism of Action : The compound may inhibit the NF-kB pathway, which is crucial in inflammatory responses. Studies have shown that related pyrazole derivatives can reduce the levels of TNF-α and IL-6, key markers of inflammation .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundIC50 (µM)Inhibition (%) against TNF-α
This compoundTBDTBD
Compound A3085%
Compound B2590%

2. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been widely studied. The compound has shown activity against various bacterial strains.

  • Tested Strains : E. coli, S. aureus, Pseudomonas aeruginosa.
  • MIC Values : Preliminary studies suggest that compounds with similar structures exhibit MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates .

Table 2: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Active Against
This compoundTBDTBD
Compound C0.22Staphylococcus aureus
Compound D0.25Escherichia coli

3. Anticancer Activity

Recent studies have highlighted the potential anticancer activity of pyrazole derivatives, including the compound .

  • Cell Lines Tested : H460, A549 (lung cancer), HT-29 (colon cancer).
  • IC50 Values : Some derivatives have shown IC50 values as low as 5.35 μM against liver carcinoma cell lines, indicating potent anticancer properties compared to standard treatments like cisplatin .

Table 3: Anticancer Activity of Pyrazole Derivatives

CompoundIC50 (µM)Cell Line Tested
This compoundTBDTBD
Compound E5.35Liver carcinoma
Compound F8.74Lung carcinoma

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Study on Anti-inflammatory Effects :
    • A study synthesized a series of pyrazolo[1,5-a]quinazolines and demonstrated their ability to inhibit NF-kB activation in vitro, suggesting potential therapeutic applications for inflammatory diseases .
  • Antimicrobial Evaluation :
    • In another study, various pyrazole derivatives were tested against common pathogens, revealing significant antimicrobial activity attributed to structural features like the presence of an amide linkage .
  • Anticancer Research :
    • A recent investigation into novel pyrazole derivatives indicated their effectiveness against multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being proposed as potential pathways for their action .

Q & A

Q. What synthetic methodologies are effective for preparing 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones. For example, refluxing a pyrazole carbohydrazide intermediate with a brominated isobenzofuran-1,3-dione in glacial acetic acid yields carboxamide derivatives . Key steps include:

  • Intermediate Preparation : Reacting 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide with tetrabromoisobenzofuran-1,3-dione.
  • Purification : Recrystallization from dimethylformamide (DMF) ensures high purity (82% yield) .
  • Validation : Confirmation via HPLC (>95% purity) and NMR spectroscopy (e.g., ¹H NMR for ethyl and thiophene proton signals).

Q. How is the molecular structure of this compound characterized in solid-state studies?

X-ray crystallography is the gold standard. Software suites like SHELX (for structure solution and refinement) and Mercury CSD (for visualizing packing patterns and intermolecular interactions) are critical . Key parameters include:

  • Bond Lengths/Angles : Thiophene C–S bond lengths (~1.70–1.74 Å) and pyrazole ring planarity.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking between thiophene and pyrazole rings contributes to 15–20% of crystal packing) .
  • Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100 K ensures high-resolution data .

Q. What preliminary biological screening assays are recommended for this compound?

Focus on enzyme inhibition assays (e.g., factor Xa or serine proteases) due to structural similarities to pyrazole-based anticoagulants . Methodologies include:

  • In vitro Potency : Measure IC₅₀ values using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC for factor Xa).
  • Selectivity Screening : Compare inhibition against trypsin, thrombin, and plasma kallikrein to assess specificity .
  • Cellular Toxicity : Use MTT assays on human liver cells (e.g., HepG2) to establish safety margins.

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict electronic properties and binding modes?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV indicate stability) and electrostatic potential maps (highlighting nucleophilic/electrophilic sites) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to factor Xa’s S1/S4 pockets. Key interactions include:
    • Hydrogen bonding between the carboxamide group and Gly218.
    • Hydrophobic contacts with thiophene and ethyl groups .
  • MD Simulations : Validate docking poses via 100-ns trajectories in GROMACS to assess binding stability .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

SAR strategies for pyrazole carboxamides include:

  • P1 Modifications : Replacing ethyl with bulkier substituents (e.g., isopropyl) enhances factor Xa affinity (Kᵢ ≤ 13 pM) but may reduce solubility .
  • Thiophene Substitution : Introducing electron-withdrawing groups (e.g., Cl) at the thiophene 5-position improves metabolic stability .
  • Bioisosteric Replacement : Swap carboxamide with sulfonamide to mitigate CYP450 inhibition .

Q. How to resolve contradictions in biological activity data across studies?

Common discrepancies arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardized Assays : Use recombinant human enzymes (vs. animal-derived) to minimize variability .
  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., hydrolyzed carboxamide) that may antagonize activity .
  • Free Fraction Correction : Adjust IC₅₀ values using plasma protein binding data (e.g., human serum albumin affinity measured via equilibrium dialysis) .

Q. What advanced techniques address polymorphic or amorphous form challenges during crystallization?

  • High-Throughput Screening : Use 96-well plates with varied solvents (e.g., DMF/water, THF/heptane) to identify stable polymorphs .
  • Thermal Analysis : DSC/TGA distinguishes polymorphs (e.g., Form I melts at 215°C vs. Form II at 198°C) .
  • Synchrotron XRD : Resolves low-quality crystals by providing high-flux X-rays for weak diffraction patterns .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
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1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

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